REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[CH:13]=[CH:12][C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:5][N:4]=1.[H-].[Na+].[CH3:16][O:17][CH2:18]Cl>CN(C=O)C>[CH3:16][O:17][CH2:18][O:1][CH2:2][C:3]1[CH:13]=[CH:12][C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:5][N:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
OCC1=NC=C(C(=O)OCC)C=C1
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCCl
|
Name
|
ice
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-15 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained under a nitrogen atmosphere
|
Type
|
TEMPERATURE
|
Details
|
cooled to −23° C
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for 5 minutes
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
after the end of the addition
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with petroleum ether
|
Type
|
WASH
|
Details
|
the combined organic phases are washed with water until neutral, and then with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated off under vacuum
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled (P: 4.2×10−2 mb; b.p.: 120-130° C.)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
COCOCC1=NC=C(C(=O)OCC)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |